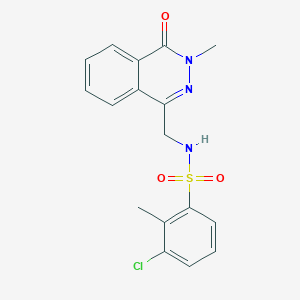
2-(2-Methylphenyl)-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
2-(2-Methylphenyl)-1,3-thiazole-4-carboxylic acid, also known as 2-methyl-1,3-thiazole-4-carboxylic acid (MTTCA), is a synthetic carboxylic acid that is widely used in scientific research. It has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine. MTTCA has been found to possess a variety of biochemical and physiological effects, which makes it a valuable tool for researchers.
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Applications
Research has revealed the potential of benzofused thiazole derivatives, synthesized through cyclocondensation reactions involving carboxylic acid and 2-aminothiophenol, in exhibiting significant antioxidant and anti-inflammatory activities. These derivatives were evaluated through in vitro screenings and showed promising results compared to standard references, indicating their potential as new therapeutic agents in managing inflammation and oxidative stress-related conditions (Raut et al., 2020).
Anticancer Agent Development
The Knoevenagel condensation reaction plays a crucial role in the development of α, β‐unsaturated ketones/carboxylic acids, which have demonstrated significant anticancer activities. This reaction facilitates the synthesis of a diverse array of biologically active molecules, targeting various cancer-related proteins and enzymes. The review emphasizes the importance of this reaction in creating pharmacologically interesting molecules for cancer treatment, underscoring the potential of related chemical structures in drug discovery (Tokala et al., 2022).
Synthesis of Fused Heterocycles
The synthesis and chemical transformations of chalcogenadiazoles, including thia- and selenadiazoles, highlight their utility in creating a variety of heterocyclic compounds. These compounds serve as precursors for synthesizing indoles, benzofurans, and other complex derivatives, showcasing the versatile synthetic potential of related thiazole-based compounds in organic chemistry and potential pharmaceutical applications (Petrov & Androsov, 2013).
Antimicrobial, Antitumor, and Antidiabetic Agents
Thiazolidinediones, a class of compounds with a thiazole core, have shown a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic properties. The review covers recent developments in the synthesis and application of these compounds, highlighting their significance in medicinal chemistry and potential therapeutic uses (Singh et al., 2022).
Biocatalyst Inhibition by Carboxylic Acids
The review on carboxylic acids, including 2-(2-Methylphenyl)-1,3-thiazole-4-carboxylic acid, in biocatalyst inhibition provides insights into their effects on microbes used in fermentative production processes. Understanding these inhibitory mechanisms is essential for engineering more robust microbial strains for industrial applications, highlighting the importance of carboxylic acids in biotechnological and environmental research (Jarboe et al., 2013).
Propiedades
IUPAC Name |
2-(2-methylphenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-4-2-3-5-8(7)10-12-9(6-15-10)11(13)14/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUMWTWIZGPWAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-1,3-thiazole-4-carboxylic acid | |
CAS RN |
115311-25-6 | |
| Record name | 2-(2-methylphenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Fluorophenyl)methoxy]benzohydrazide](/img/structure/B2937408.png)
![2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/no-structure.png)
![N-(3-acetylphenyl)-3-amino-4-(4-(dimethylamino)phenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2937411.png)

![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2937416.png)
![N-(2-methoxyethyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2937419.png)

![5-(4-fluorobenzyl)-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2937422.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2937424.png)


![6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2937430.png)
![1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937431.png)